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molecular formula C7H4FIO2 B1322163 3-Fluoro-2-iodobenzoic acid CAS No. 387-48-4

3-Fluoro-2-iodobenzoic acid

Cat. No. B1322163
M. Wt: 266.01 g/mol
InChI Key: CXPLPVNWMLRKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07635715B2

Procedure details

Sodium nitrite (6.7 g, 97 mmol) in water (25 mL) was added to a solution of 2-amino-3-fluorobenzoic acid (10.0 g, 64 mmol) in DMSO (25 mL) and 30% H2SO4 (75 mL) at 0° C. The mixture was stirred for 1 hour at 0° C. and then potassium iodide (27 g, 161 mmol) was added dropwise as a solution in water (25 mL). The ice bath was removed and the mixture was stirred at room temperature for 4 hours, and then partitioned between EtOAc and 2M sodium sulfite. The layers were mixed, separated, and the organic layer was washed with 2M sodium sulfite once and brine once, dried over anhydrous MgSO4, and concentrated in vacuo to give 14.90 g of a yellow solid. MS m/e=265 (M−H)+.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[C:14]([F:15])=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=[O:9].[I-:16].[K+]>O.CS(C)=O.OS(O)(=O)=O>[F:15][C:14]1[C:6]([I:16])=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1F
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
75 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and 2M sodium sulfite
ADDITION
Type
ADDITION
Details
The layers were mixed
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
the organic layer was washed with 2M sodium sulfite once
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine once, dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C(=C(C(=O)O)C=CC1)I
Measurements
Type Value Analysis
AMOUNT: MASS 14.9 g
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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